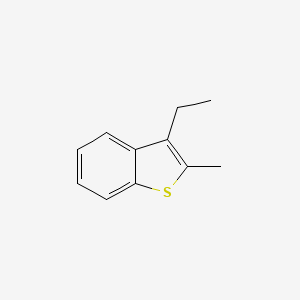

3-Ethyl-2-methyl-1-benzothiophene

Description

Properties

CAS No. |

61612-04-2 |

|---|---|

Molecular Formula |

C11H12S |

Molecular Weight |

176.28 g/mol |

IUPAC Name |

3-ethyl-2-methyl-1-benzothiophene |

InChI |

InChI=1S/C11H12S/c1-3-9-8(2)12-11-7-5-4-6-10(9)11/h4-7H,3H2,1-2H3 |

InChI Key |

OIYQRNXEYQYCDM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(SC2=CC=CC=C21)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of 3-Ethyl-2-methyl-1-benzothiophene and Related Compounds

Key Observations:

- Electronic Effects: The ethyl and methyl groups in this compound are electron-donating, stabilizing the aromatic system and reducing electrophilic substitution reactivity compared to chloro- or carboxylate-substituted analogs .

- Polarity and Solubility: The presence of polar groups (e.g., Cl, COOEt) in ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate enhances its solubility in polar solvents like ethyl acetate and methanol, as noted in purification protocols .

Physicochemical Properties

- Melting Points and Stability:

- This compound likely exhibits a lower melting point than its halogenated analogs due to weaker intermolecular forces. Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate, with higher molecular weight (254.73 g/mol) and polar groups, may form more stable crystals .

- Ureido derivatives (e.g., compound 6f in ) demonstrate enhanced thermal stability due to hydrogen-bonded networks .

Q & A

Q. How to address discrepancies between theoretical and experimental spectral data?

- Methodological Answer: Compare computed NMR shifts (GIAO method) with experimental data to identify conformational mismatches. Solvent effects (PCM models) and dynamic averaging (e.g., hindered rotation) account for deviations. Adjust computational parameters (basis sets, solvent dielectric constants) to improve alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.